4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide
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Overview
Description
4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound features a unique spirocyclic structure, which is known to impart distinct biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-R-isatins, malononitrile, and monothiomalonamide in the presence of triethylamine in hot ethanol . This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide undergoes various chemical reactions, including:
Substitution: Alkylation reactions can occur at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, DMSO-HCl, and various alkylating agents. Reaction conditions often involve heating in solvents like ethanol or performing solvent-free reactions at elevated temperatures .
Major Products
The major products formed from these reactions include various substituted spirocyclic derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets may vary depending on the specific application and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Thiazole Derivatives: Known for their diverse biological activities, thiazole derivatives are structurally related to the compound .
Cyanoacetamide Derivatives: These compounds are important precursors in heterocyclic synthesis and share similar reactivity patterns.
Uniqueness
The uniqueness of 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H20N6O2S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-amino-1-cyano-4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-5-carboxamide |
InChI |
InChI=1S/C17H20N6O2S2/c18-8-10-13(19)23-15(27-9-11(24)22-16-21-6-7-26-16)12(14(20)25)17(10)4-2-1-3-5-17/h6-7,10H,1-5,9H2,(H2,19,23)(H2,20,25)(H,21,22,24) |
InChI Key |
NYLMDIWSFXZHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=NC(=C2C(=O)N)SCC(=O)NC3=NC=CS3)N)C#N |
Origin of Product |
United States |
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